
RSC-3388
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RSC-3388 is a pyrrolidine derivative known for its potent inhibitory effects on cytosolic phospholipase A2 alpha (cPLA2α).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RSC-3388 involves multiple steps, starting with the preparation of the pyrrolidine core. The key steps include:
Formation of the Pyrrolidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrrolidine ring.
Functionalization: The pyrrolidine core is then functionalized with various substituents, including difluorobenzoyl and benzoyl groups.
Final Assembly: The final step involves the coupling of the functionalized pyrrolidine with other components to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
RSC-3388 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are common, where specific substituents on the pyrrolidine ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds .
科学研究应用
Cancer Research
RSC-3388 has been extensively studied for its effects on various cancer types, including cervical and breast cancer.
- Cervical Cancer : In studies, this compound demonstrated significant inhibition of cPLA2α activity in cervical cancer cell lines (CaLo, SiHa, and CaSki), with an IC50 value around 30 nM. The compound was shown to reduce cell proliferation and induce apoptosis when combined with chemotherapeutic agents like paclitaxel and cisplatin, enhancing their efficacy (IC50 values for this compound were consistently around 30-35 nM) .
- Breast Cancer : Similar effects were observed in aggressive breast cancer models where this compound sensitized cells to doxorubicin by suppressing extracellular signal-regulated kinase pathways, indicating its potential as a combinatory therapeutic agent .
Inflammation Studies
This compound is also valuable in studying inflammatory responses. The inhibition of cPLA2α by this compound has been linked to reduced production of leukotrienes and prostaglandins, which are critical mediators in inflammatory pathways. This application is particularly relevant in understanding conditions such as asthma and arthritis where inflammation plays a central role .
Case Studies
Study | Cancer Type | Findings | Significance |
---|---|---|---|
Study 1 | Cervical Cancer | This compound reduced cell proliferation and induced apoptosis when combined with chemotherapeutics. | Enhanced efficacy of standard treatments. |
Study 2 | Breast Cancer | Inhibition of cPLA2α led to increased sensitivity to doxorubicin. | Potential for improved treatment regimens. |
Study 3 | Inflammatory Models | Demonstrated reduction in leukotriene production upon treatment with this compound. | Implications for treating inflammatory diseases. |
作用机制
RSC-3388 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha (cPLA2α). This enzyme is involved in the hydrolysis of membrane phospholipids, leading to the production of arachidonic acid and subsequent biosynthesis of eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Pyrrophenone: Another potent inhibitor of cPLA2α with similar inhibitory effects.
GK470 (AVX235): A thiazolyl ketone inhibitor of cPLA2α with chemotherapeutic properties.
Uniqueness of RSC-3388
This compound is unique due to its high potency and selectivity for cPLA2α. It has been shown to effectively inhibit cPLA2α activity at nanomolar concentrations, making it a valuable tool for studying the role of this enzyme in various biological processes and for developing potential therapeutic agents .
生物活性
RSC-3388 is a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme integral to the inflammatory response. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases, cancer, and viral infections. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
This compound functions primarily through the inhibition of cPLA2α, which catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA). The release of AA leads to the synthesis of eicosanoids, such as prostaglandins and leukotrienes, which are key mediators in inflammation. By inhibiting cPLA2α, this compound effectively reduces the production of these inflammatory mediators, thus exerting anti-inflammatory effects .
Key Mechanisms:
- Inhibition of cPLA2α : this compound has been shown to exhibit an IC50 value of 1.8 nM in various assays, indicating its potency in inhibiting cPLA2α activity .
- Reduction of Eicosanoid Production : The compound decreases the levels of pro-inflammatory eicosanoids, thereby mitigating inflammation .
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various models:
- Topical Application in Mouse Models : In studies involving TNCB-induced ear swelling and dermatitis models, this compound significantly inhibited ear swelling and eicosanoid production. It also reduced inflammatory cytokines such as interleukin-1beta and macrophage inflammatory proteins .
- Collagen-Induced Arthritis : In vivo studies revealed that this compound exhibited anti-inflammatory effects comparable to established drugs like methotrexate and Enbrel in collagen-induced arthritis models .
- Atopic Dermatitis : The compound alleviated atopic dermatitis-like lesions induced by mite antigens in mice, supporting its potential for treating inflammatory skin disorders .
Anticancer Activity
Recent research has highlighted the role of cPLA2α in cancer progression:
- Breast Cancer Models : this compound was found to sensitize aggressive breast cancer cells to doxorubicin by suppressing ERK and mTOR pathways, indicating its potential as an adjunct therapy in chemotherapy-resistant cancers .
- Cervical Cancer Studies : In cervical cancer cell lines, this compound inhibited cell proliferation and induced apoptosis at concentrations up to 100 nM without affecting migration .
Antiviral Effects
This compound has been investigated for its antiviral properties:
- Inhibition of Viral Replication : Studies have shown that this compound affects viral RNA and protein accumulation in human coronavirus-infected cells. It exhibited antiviral effects against coronaviruses and other RNA viruses while being inactive against Picornaviridae family members .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Effect Observed | IC50 Value | Model Used |
---|---|---|---|
Anti-inflammatory | Inhibition of ear swelling | 1.8 nM | TNCB-induced mouse model |
Anti-inflammatory | Reduction in cytokine levels | N/A | Atopic dermatitis model |
Anticancer | Induction of apoptosis | ~30 nM | Cervical cancer cell lines |
Anticancer | Sensitization to chemotherapy | N/A | Breast cancer models |
Antiviral | Decreased viral RNA accumulation | N/A | Coronavirus-infected Huh-7 cells |
Case Study 1: Inflammatory Skin Disorders
A study demonstrated that topical application of this compound significantly reduced inflammation in a TNCB-induced ear swelling model. The results indicated a marked decrease in eicosanoid production and pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory skin conditions.
Case Study 2: Cancer Chemoresistance
In a breast cancer model, this compound was shown to enhance the efficacy of doxorubicin by targeting cPLA2α-mediated pathways. This finding underscores the compound's potential use as a combination therapy to overcome chemoresistance.
属性
分子式 |
C49H44F2N4O5S |
---|---|
分子量 |
839.0 g/mol |
IUPAC 名称 |
(E)-N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C49H44F2N4O5S/c1-31(2)28-54(29-35-12-6-7-13-39(35)34-10-4-3-5-11-34)38-26-37(27-52-45(56)23-20-32-16-18-33(19-17-32)24-44-47(58)53-49(60)61-44)55(30-38)48(59)41-15-9-8-14-40(41)46(57)42-22-21-36(50)25-43(42)51/h3-25,31,37-38H,26-30H2,1-2H3,(H,52,56)(H,53,58,60)/b23-20+,44-24-/t37-,38+/m0/s1 |
InChI 键 |
OBIPTWMZQPZWHN-NFFGKUDUSA-N |
手性 SMILES |
CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)[C@@H]3C[C@H](N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)/C=C/C6=CC=C(C=C6)/C=C\7/C(=O)NC(=O)S7 |
规范 SMILES |
CC(C)CN(CC1=CC=CC=C1C2=CC=CC=C2)C3CC(N(C3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)CNC(=O)C=CC6=CC=C(C=C6)C=C7C(=O)NC(=O)S7 |
同义词 |
N-(-4-(N-(biphenyl-2-ylmethyl)-N-2-methylpropylamino)- 1-(2-(2,4-difluorobenzoyl)benzoyl)pyrrolidin- 2-yl)methyl-3-(4-(2,4-dioxothiazolidin-5-ylidenemethyl) phenyl)acrylamide RSC 3388 RSC-3388 RSC3388 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。